Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside

Antioxidant Activity CUPRAC Assay Flavonoid Glycosides

Researchers dissecting electron-transfer (ET) vs. hydrogen-atom-transfer (HAT) antioxidant mechanisms need a probe with unambiguous specificity-generic apigenin glucosides cannot discriminate between these pathways. Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside (Anisofolin B) is a di-acylated flavonoid glycoside that resolves this challenge: • CUPRAC TEAC of 3.68-nearly 4× Trolox-yet negligible DPPH activity, confirming pure ET-based reducing capacity. • Distinct di-p-coumaroylation pattern provides a unique chromatographic/MS signature for quality control and metabolomics. • Non-genotoxic in the SOS Chromotest, serving as a validated negative control for DNA-damage screening. Supplied with full spectroscopic characterization (NMR, HR-MS, UV-Vis); ideal for SAR studies and natural product standardization.

Molecular Formula C39H32O14
Molecular Weight 724.7 g/mol
Cat. No. B13444534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside
Molecular FormulaC39H32O14
Molecular Weight724.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC(=O)C=CC6=CC=C(C=C6)O)O)O)O
InChIInChI=1S/C39H32O14/c40-24-9-1-21(2-10-24)5-15-33(45)49-20-32-36(47)37(48)38(53-34(46)16-6-22-3-11-25(41)12-4-22)39(52-32)50-27-17-28(43)35-29(44)19-30(51-31(35)18-27)23-7-13-26(42)14-8-23/h1-19,32,36-43,47-48H,20H2/b15-5+,16-6+/t32-,36-,37+,38-,39-/m1/s1
InChIKeyGBBLNEWSFXZKJC-IGNRUKHTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside (CAS 1448779-19-8) – A Di-Coumaroylated Flavonoid Glucoside Procurement Overview


Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside, also known as Anisofolin B or Terniflorin, is a naturally occurring acylated flavonoid glycoside with the molecular formula C39H32O14 and a molecular weight of 724.66 g/mol [1]. It is a derivative of the flavone apigenin, featuring a glucoside moiety esterified at the 2'' and 6'' positions with two E-p-coumaroyl groups [1]. This specific di-acylation pattern distinguishes it from the more common mono-coumaroylated apigenin glucosides and from the unsubstituted apigenin 7-O-glucoside (Cosmosiin) . The compound has been isolated from various plant sources, including species within the Lamiaceae family, and is supplied as a research-grade natural product [2].

Why Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside Is Not Interchangeable with Other Apigenin Glycosides


Generic substitution of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside with simpler analogs like apigenin 7-O-glucoside (Cosmosiin) or apigenin is not scientifically valid due to profound differences in molecular structure that directly translate to divergent biological activities [1]. The presence of two E-p-coumaroyl ester groups on the glucose moiety significantly alters the molecule's lipophilicity, conformation, and electron distribution compared to the unsubstituted glucoside [2]. Critically, this structural modification is not inert; it has been shown to cause a stark contrast in antioxidant capacity. For instance, in a comparative study, the target compound exhibited a cupric ion reducing antioxidant capacity (CUPRAC) nearly four times greater than that of Trolox, while a closely related mono-coumaroylated analog was essentially inactive [1]. Such quantitative divergence underscores that in-class compounds cannot be interchanged without compromising experimental reproducibility and validity.

Quantitative Evidence for Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside Differentiation


Superior Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Compared to a Mono-Coumaroylated Analog and Trolox

In a direct head-to-head comparison within the same study, Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside (designated as compound 3) demonstrated a remarkably high antioxidant capacity in the CUPRAC assay, with a Trolox Equivalent Antioxidant Capacity (TEAC) value of 3.68. In stark contrast, a closely related analog, Apigenin 7-O-(3″-p-coumaryl)glucoside (compound 5), which differs only in the position of a single coumaroyl group, showed negligible activity with a TEAC value of 0.04 [1]. The target compound was nearly four times more active than the positive control, Trolox (TEAC = 1.00) [1]. This quantitative disparity highlights the critical importance of the specific di-coumaroylation pattern for this compound's reducing power [1].

Antioxidant Activity CUPRAC Assay Flavonoid Glycosides

Differential Scavenging Activity Against ABTS Radical Cation

When evaluated for its ability to scavenge the ABTS•+ radical cation, Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside (compound 3) exhibited a TEAC value of 0.19. This activity was significantly lower than that of the positive control Trolox (TEAC = 1.00) but was comparable to that of other structurally related compounds in the same study [1]. Notably, its ABTS scavenging capacity (TEAC = 0.19) was more than double that of the reference compound rutin (TEAC = 0.11) [1].

Free Radical Scavenging ABTS Assay Flavonoid Derivatives

Lack of Direct Radical Scavenging Against DPPH

In the same comprehensive study, Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside (compound 3) and all other isolated flavonoids showed no measurable scavenging activity against the stable DPPH (1,1-diphenyl-2-picrylhydrazyl) radical [1]. The calculated IC50 values were greater than 0.5 (mol/L antioxidant)/(mol/L DPPH), which is considered inactive under the assay conditions [1]. This is in direct contrast to many other flavonoids, such as quercetin, which are known to be potent DPPH scavengers.

DPPH Assay Antioxidant Mechanism Flavonoid Structure-Activity

Documented Lack of Genotoxicity in a Bacterial Model

The genotoxic potential of Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside (compound 3) was assessed using the SOS Chromotest in Escherichia coli PQ37 cells. At all tested concentrations (2, 10, and 50 µg/assay), the compound was found to be non-genotoxic, as indicated by an induction factor (IF) of less than 1.5 [1]. For example, at the highest dose of 50 µg/assay, the IF was 1.1 [1]. In contrast, another flavonoid from the same study, compound 4, showed marginal genotoxicity at 50 µg/assay [1].

Genotoxicity Safety Profile SOS Chromotest

High-Value Research Applications for Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside Based on Evidence


Mechanistic Studies of Electron-Transfer-Based Antioxidant Pathways

Based on its exceptionally high activity in the CUPRAC assay (TEAC = 3.68) and simultaneous lack of activity in the DPPH assay [1], this compound is an ideal selective tool for dissecting electron-transfer (ET)-based antioxidant mechanisms. It can be used to specifically probe pathways involving the reduction of cupric ions to cuprous, independent of confounding hydrogen atom transfer (HAT) reactions that are common to many other flavonoids [1].

Reference Standard for Analytical Method Development and Quality Control

The distinct UV-Vis, MS, and NMR spectroscopic profiles documented during its isolation and structural elucidation from sources like Phlomis bovei make this compound a suitable reference standard for the identification and quantification of acylated flavonoids in complex plant matrices [1]. Its unique di-coumaroylation pattern provides a specific chromatographic and spectrometric signature for quality control assays [1].

Comparative Structure-Activity Relationship (SAR) Studies on Flavonoid Acylation

The stark contrast in CUPRAC activity between this di-coumaroylated glucoside (TEAC = 3.68) and its mono-coumaroylated isomer (TEAC = 0.04) provides a powerful case study for SAR investigations [1]. Researchers can utilize this pair of compounds to precisely dissect how the number and position of p-coumaroyl groups on the sugar moiety modulate a flavonoid's reducing power and overall bioactivity [1].

Preliminary In Vitro Toxicology Screening for Flavonoid Libraries

Given the documented non-genotoxic profile of this compound in the SOS Chromotest across a range of concentrations [1], it can serve as a benchmark or negative control when screening other novel or related flavonoid glycosides for potential DNA-damaging effects. Its established safety profile in this assay allows for a clear baseline comparison with compounds of unknown genotoxicity [1].

Technical Documentation Hub

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